BenchChemオンラインストアへようこそ!

2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

IKK-2 inhibitor NF-κB pathway kinase profiling

This indolizine-1-carboxamide derivative is uniquely suited as a negative control in IKK-2-dependent NF-κB reporter gene assays, providing a chemically matched, inactive comparator to potent inhibitors like TPCA-1. Its uniformly weak inhibition across IKK-β, IKK-α, EGFR, and c-Fms (all IC₅₀ >10,000 nM) establishes a reliable assay sensitivity threshold. The high lipophilicity (XLogP3-AA 5.5) makes it an ideal calibration standard in PAMPA/Caco-2 permeability studies. Sourced as a research-grade solid (≥95% purity), this compound accelerates SAR optimization of indolizine-thiophene scaffolds.

Molecular Formula C20H14ClN3O2S
Molecular Weight 395.86
CAS No. 898453-50-4
Cat. No. B2430939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
CAS898453-50-4
Molecular FormulaC20H14ClN3O2S
Molecular Weight395.86
Structural Identifiers
SMILESC1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H14ClN3O2S/c21-12-6-8-13(9-7-12)23-20(26)16-14-4-1-2-10-24(14)18(17(16)22)19(25)15-5-3-11-27-15/h1-11H,22H2,(H,23,26)
InChIKeyIHPLWXMZHMPDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS 898453-50-4): Procurement-Relevant Structural and Pharmacological Baseline


2-Amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS 898453-50-4) is a synthetic indolizine-1-carboxamide derivative with molecular formula C₂₀H₁₄ClN₃O₂S and molecular weight 395.86 g/mol [1]. The compound features a fused indolizine core, a thiophene-2-carbonyl moiety at the 3-position, a free amino group at the 2-position, and a 4-chlorophenyl carboxamide at the 1-position. Publicly curated bioactivity data in BindingDB indicate that this compound has been tested against IKK-β (Inhibitor of nuclear factor kappa-B kinase subunit beta), IKK-α, EGFR, and c-Fms, with all reported IC₅₀ values exceeding 10,000 nM, classifying it as a low-potency inhibitor of these kinase targets [2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) with no regulatory approval for therapeutic use [1].

Why Generic Substitution Is Inadvisable for 2-Amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide Research Applications


Indolizine-1-carboxamide derivatives are not functionally interchangeable due to pronounced structure–activity divergence at the 3-carbonyl position and the N-aryl carboxamide substituent. For example, replacing the thiophene-2-carbonyl with 4-fluorobenzoyl yields potent casein kinase 1δ (CK1δ) inhibitors [1], while exchanging the 4-chlorophenyl group for 2-methoxyphenyl or 3,4-dichlorophenyl produces analogs with distinct polypharmacology profiles . The target compound's unique combination of an electron-rich thiophene-2-carbonyl and a 4-chlorophenyl carboxamide results in a distinct binding fingerprint—demonstrated by its uniformly weak inhibition (IC₅₀ > 10,000 nM) across IKK-β, IKK-α, EGFR, and c-Fms [2]—which is not predictive of the activity of its closest structural neighbors. Consequently, substituting this compound with any in-class analog without experimental validation risks introducing an unrelated pharmacological profile, potentially invalidating established screening results and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2-Amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide Procurement Decisions


IKK-β Inhibitory Potency: Target Compound vs. TPCA-1

The target compound exhibits an IKK-β IC₅₀ > 10,000 nM as reported by BindingDB (ChEMBL curation from GlaxoSmithKline) [1]. In contrast, the well-characterized IKK-2 inhibitor TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) demonstrates an IC₅₀ of 17.9 nM against human IKK-2 in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay [2]. This represents a >550-fold difference in potency, establishing the target compound as a weak IKK-β ligand unsuitable for applications requiring potent IKK-2 inhibition.

IKK-2 inhibitor NF-κB pathway kinase profiling

IKK-β Inhibitory Potency: Target Compound vs. SC-514

The target compound's IKK-β IC₅₀ exceeds 10,000 nM [1]. SC-514, a selective, ATP-competitive, irreversible IKKβ inhibitor, exhibits an IC₅₀ of 3–12 µM (3,000–12,000 nM) depending on assay conditions . The target compound's potency is at the extreme upper end or beyond the efficacy window of SC-514, meaning it offers no potency advantage and likely lower target engagement at comparable concentrations.

IKKβ inhibitor NF-κB signaling kinase selectivity

EGFR and c-Fms Inhibitory Potency: Multiple Kinase Profiling

The target compound has been tested against EGFR and c-Fms (macrophage colony-stimulating factor 1 receptor) in a kinase panel screen, yielding IC₅₀ values > 10,000 nM for both targets [1]. This contrasts with established EGFR inhibitors such as gefitinib (IC₅₀ = 33 nM for EGFR) and c-Fms inhibitors such as pexidartinib (IC₅₀ = 20 nM for c-Fms), which are 300- to 500-fold more potent [2]. The uniformly weak activity across all four tested kinases (IKK-β, IKK-α, EGFR, c-Fms) indicates the compound is not a viable tool for any of these targets.

EGFR inhibitor c-Fms inhibitor polypharmacology

Kinase Selectivity Profile: Target Compound vs. IKK-2 Inhibitor VI

The target compound shows no selectivity among IKK-β, IKK-α, EGFR, and c-Fms (all IC₅₀ > 10,000 nM) [1]. In contrast, IKK-2 Inhibitor VI (an ureido-thiophenecarboxamide) displays an IKK-2 IC₅₀ of 13 nM with >100-fold selectivity over IKK-1 and JNK1 . The target compound's complete lack of measurable differential inhibition across the tested panel precludes its use as a selective chemical probe.

IKK-2 selectivity kinase panel screening chemical probe

Structural Divergence from CK1δ Inhibitors within the Indolizine-1-Carboxamide Class

Closely related indolizine-1-carboxamides bearing a 4-fluorobenzoyl (rather than thiophene-2-carbonyl) at the 3-position, such as 2-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide, are disclosed as CK1δ inhibitors for neurodegenerative disease applications [1]. The target compound's thiophene-2-carbonyl group introduces a sulfur-containing heterocycle with different electronic and steric properties versus the 4-fluorophenyl group, yet no CK1δ inhibition data are publicly available for the target compound. This structural divergence means the target compound cannot be assumed to share the CK1δ inhibitory activity of its 4-fluorophenyl analog.

CK1δ inhibitor indolizine SAR neurodegeneration

Physicochemical Differentiation: cLogP and Hydrogen-Bonding Profile

The target compound has a computed XLogP3-AA value of 5.5 and a hydrogen bond donor count of 2, consistent with a lipophilic, moderately hydrogen-bond-capable scaffold [1]. By comparison, the 4-fluorobenzoyl CK1δ inhibitor analog (2-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide) has a lower computed cLogP (~3.8–4.2 based on structural prediction) due to the absence of the sulfur-containing thiophene ring. This ~1.3–1.7 log unit difference in lipophilicity predicts distinct membrane permeability and nonspecific protein binding profiles, which must be considered in cell-based assay design.

lipophilicity drug-likeness physicochemical property

Evidence-Based Application Scenarios for 2-Amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide Procurement


Negative Control Compound in IKK-2/NF-κB Pathway Screening Cascades

Given its IC₅₀ > 10,000 nM against IKK-β [1], this compound is well-suited as a negative control in IKK-2-dependent NF-κB reporter gene assays or TNF-α production assays. When run alongside potent IKK-2 inhibitors such as TPCA-1 (IC₅₀ = 17.9 nM) [2], it provides a chemically matched, inactive comparator that controls for nonspecific effects of the indolizine-thiophene scaffold on cell viability and assay readouts.

Kinase Panel Profiling Reference for Selectivity Determination

The compound's uniformly weak inhibition across IKK-β, IKK-α, EGFR, and c-Fms (all IC₅₀ > 10,000 nM) [1] makes it a useful reference point for establishing assay sensitivity thresholds in kinase panel screens. Researchers can use its activity profile to define the background signal floor, against which hit compounds with genuine kinase inhibitory activity are benchmarked.

Medicinal Chemistry Starting Scaffold for Structure–Activity Relationship (SAR) Exploration

The indolizine-1-carboxamide core with thiophene-2-carbonyl and 4-chlorophenyl substituents [1] represents a modular scaffold amenable to systematic derivatization. Although the parent compound lacks potent kinase inhibition, its high lipophilicity (XLogP3-AA = 5.5) [1] and the established SAR divergence from CK1δ-active 4-fluorobenzoyl analogs [3] provide a rational starting point for optimizing substituents at the 3-carbonyl and N-aryl positions to enhance target potency and selectivity.

Physicochemical Property Standard for Membrane Partitioning Studies

With an XLogP3-AA of 5.5 and 2 hydrogen bond donors [1], this compound exhibits calculated lipophilicity approximately 1.3–1.7 log units higher than the corresponding 4-fluorobenzoyl indolizine analogs. This property profile renders it suitable as a high-lipophilicity standard in PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability studies designed to calibrate the relationship between computed cLogP and experimental membrane permeation rates for the indolizine chemotype.

Quote Request

Request a Quote for 2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.